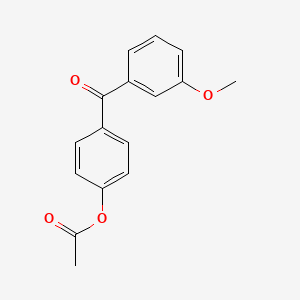

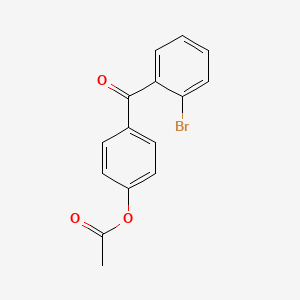

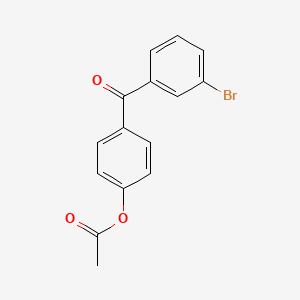

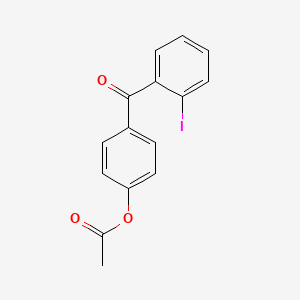

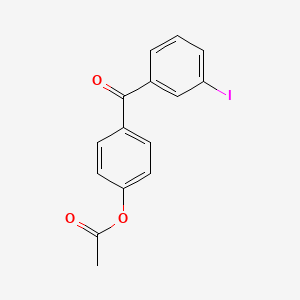

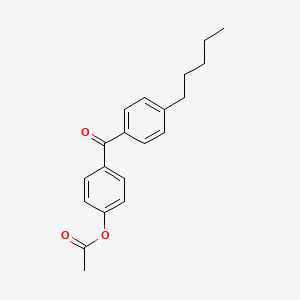

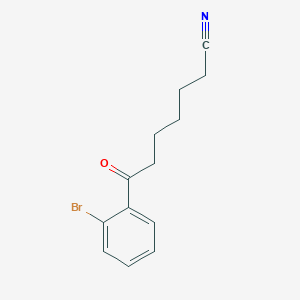

7-(2-Bromophenyl)-7-oxoheptanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bromophenyl compounds involves various organic reactions. For instance, the synthesis of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline was achieved by reacting 1-(4-bromophenyl)-3-phenyl-2-propene-1-one with 5,5-dimethyl-1,3-cyclohexanedione in DMF . Another compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was synthesized using a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone with urea as an organocatalyst . These methods demonstrate the versatility of synthetic approaches in creating bromophenyl-containing compounds.

Molecular Structure Analysis

The molecular structures of bromophenyl compounds are determined using single-crystal X-ray diffraction. The crystal structure of the hexahydro-6H-quinoline derivative reveals a half-chair conformation of the six-membered ring and specific dihedral angles between the phenyl rings . Similarly, the chromene derivative crystallizes in the monoclinic space group, with intermolecular hydrogen bonding stabilizing the packing within the unit cell . These structural analyses provide insights into the conformational preferences and packing patterns of bromophenyl compounds.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by their molecular structures. For example, the density, melting point, and crystal packing can be deduced from X-ray crystallography data . The presence of intermolecular hydrogen bonds and halogen bonds can affect the stability and solubility of these compounds . The non-covalent interactions, such as O-H...O, C-H...π, C-H...Br, and π...π interactions, play a crucial role in the solid-state packing and could influence the compound's physical properties .

Applications De Recherche Scientifique

Synthesis and Crystal Structure Analysis

- The compound has been utilized in the synthesis of complex molecular structures, such as 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, and its crystal structure was analyzed using single-crystal X-ray diffraction, highlighting its utility in structural chemistry (S. Da, 2002).

Bromophenol Oxidation in Water Treatment

- The study of bromophenols (BrPs), including compounds related to 7-(2-Bromophenyl)-7-oxoheptanenitrile, has been critical in understanding their behavior during water treatment with potassium permanganate. This research is significant for assessing the formation of potentially toxic brominated polymeric products in treated water (Jiang et al., 2014).

Radical Cyclization in Organic Synthesis

- The compound has been involved in studies of radical cyclization, specifically in the synthesis of complex organic molecules like 3-benzazepines. This research contributes to the development of methods for constructing intricate chemical structures, essential in pharmaceutical synthesis (Taniguchi et al., 2005).

Antioxidant Activity Evaluation

- Research involving derivatives of 7-(2-Bromophenyl)-7-oxoheptanenitrile has been conducted to evaluate their antioxidant properties. This includes the study of compounds like 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes and their effectiveness in various antioxidant assays (Queiroz et al., 2007).

Application in Cancer Research

- A novel bromophenol derivative related to 7-(2-Bromophenyl)-7-oxoheptanenitrile showed promising results in inhibiting the proliferation of human lung cancer cells. The study focuses on its mechanisms of inducing cell cycle arrest and apoptosis, crucial for developing new anticancer drugs (Guo et al., 2018).

Mécanisme D'action

Orientations Futures

The future directions for research on “7-(2-Bromophenyl)-7-oxoheptanenitrile” would depend on its potential applications. If it shows promise as a pharmaceutical or as a precursor to useful compounds, further studies could focus on optimizing its synthesis, understanding its reactivity, and assessing its safety .

Propriétés

IUPAC Name |

7-(2-bromophenyl)-7-oxoheptanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRJWQXIJSJZLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCC#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642195 |

Source

|

| Record name | 7-(2-Bromophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Bromophenyl)-7-oxoheptanenitrile | |

CAS RN |

898766-76-2 |

Source

|

| Record name | 2-Bromo-ζ-oxobenzeneheptanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Bromophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.